molecular formula C12H13BrF3NO2 B8158473 4-Bromo-N,N-diethyl-3-(trifluoromethoxy)benzamide

4-Bromo-N,N-diethyl-3-(trifluoromethoxy)benzamide

Cat. No.: B8158473
M. Wt: 340.14 g/mol
InChI Key: MXTZARBPYOMDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N,N-diethyl-3-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C12H13BrF3NO2 It is a derivative of benzamide, characterized by the presence of bromine, diethylamine, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,N-diethyl-3-(trifluoromethoxy)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-3-nitrobenzotrifluoride.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acylation: The resulting amine is then acylated with diethylamine and a suitable acylating agent, such as acetic anhydride, to form the desired benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N-diethyl-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the trifluoromethoxy group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of oxidized products, potentially involving the trifluoromethoxy group.

    Reduction: Formation of reduced derivatives, particularly affecting the trifluoromethoxy group.

    Hydrolysis: Formation of the corresponding carboxylic acid and diethylamine.

Scientific Research Applications

4-Bromo-N,N-diethyl-3-(trifluoromethoxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-diethyl-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The bromine atom and diethylamine moiety can also contribute to the compound’s binding affinity and specificity for certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethoxy)benzamide: Lacks the diethylamine group, which may affect its chemical and biological properties.

    4-Bromo-N,N-dimethyl-3-(trifluoromethoxy)benzamide: Similar structure but with dimethylamine instead of diethylamine.

    4-Bromo-3-(trifluoromethoxy)benzoic acid: Contains a carboxylic acid group instead of an amide.

Uniqueness

4-Bromo-N,N-diethyl-3-(trifluoromethoxy)benzamide is unique due to the combination of its bromine, diethylamine, and trifluoromethoxy groups. This combination imparts specific chemical and biological properties that can be advantageous in various applications, such as increased lipophilicity and potential for specific molecular interactions.

Properties

IUPAC Name

4-bromo-N,N-diethyl-3-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO2/c1-3-17(4-2)11(18)8-5-6-9(13)10(7-8)19-12(14,15)16/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTZARBPYOMDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.